molecular formula C8H6ClF3O3S B12071197 Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate

Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate

Cat. No.: B12071197
M. Wt: 274.65 g/mol
InChI Key: LXBWDEGNLXABAX-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate is an organic compound with the molecular formula C8H6ClF3O3S. This compound is part of the thiophene family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

Scientific Research Applications

Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-3-chlorosulfonyl-thiophene-2-carboxylate
  • Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate
  • 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

Uniqueness

Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate is unique due to its trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various specialized applications .

Properties

Molecular Formula

C8H6ClF3O3S

Molecular Weight

274.65 g/mol

IUPAC Name

methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate

InChI

InChI=1S/C8H6ClF3O3S/c1-14-7(13)6-4(2-5(9)16-6)15-3-8(10,11)12/h2H,3H2,1H3

InChI Key

LXBWDEGNLXABAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)OCC(F)(F)F

Origin of Product

United States

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